molecular formula C12H15N3O4S B6354320 (1-Naphthylmethyl)guanidine 1/2H2SO4 CAS No. 5696-79-7

(1-Naphthylmethyl)guanidine 1/2H2SO4

Cat. No.: B6354320
CAS No.: 5696-79-7
M. Wt: 297.33 g/mol
InChI Key: VOBIRBVOFCPQFE-UHFFFAOYSA-N
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Description

(1-Naphthylmethyl)guanidine 1/2H2SO4 is a chemical compound with the molecular formula C12H15N3O4S. It is a derivative of guanidine, a compound known for its strong basic properties. This compound is often used in various chemical and biological research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Naphthylmethyl)guanidine 1/2H2SO4 typically involves the reaction of 1-naphthylmethylamine with cyanamide under acidic conditions to form the guanidine derivative. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

(1-Naphthylmethyl)guanidine 1/2H2SO4 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthylmethyl derivatives.

    Reduction: It can be reduced to form simpler guanidine derivatives.

    Substitution: The compound can undergo substitution reactions, where the naphthyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various naphthylmethyl derivatives, which can be further utilized in different chemical and biological applications.

Scientific Research Applications

(1-Naphthylmethyl)guanidine 1/2H2SO4 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Naphthylmethyl)guanidine 1/2H2SO4 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Naphthylmethylguanidine: A similar compound with a different counterion.

    Phenylmethylguanidine: A compound with a phenyl group instead of a naphthyl group.

    Benzylguanidine: A compound with a benzyl group instead of a naphthyl group.

Uniqueness

(1-Naphthylmethyl)guanidine 1/2H2SO4 is unique due to its specific naphthylmethyl group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-(naphthalen-1-ylmethyl)guanidine;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3.H2O4S/c13-12(14)15-8-10-6-3-5-9-4-1-2-7-11(9)10;1-5(2,3)4/h1-7H,8H2,(H4,13,14,15);(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBIRBVOFCPQFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN=C(N)N.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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